N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Overview
Description
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of an oxirane (epoxide) ring, a phenyl group, and an acetamide group
Preparation Methods
The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide typically involves multi-step chemical reactions. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base to form the epoxide ring. The resulting intermediate is then reacted with acetic anhydride to introduce the acetamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.
Chemical Reactions Analysis
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions due to the presence of the oxirane ring and the acetamide group. Some of the common reactions include:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new carbon-oxygen bonds. This reaction can be catalyzed by acids or bases.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, resulting in the separation of the acetamide group.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide involves its interaction with molecular targets through the oxirane and acetamide groups. The oxirane ring is highly reactive due to ring strain, making it susceptible to nucleophilic attack. The acetamide group can participate in hydrogen bonding, influencing the compound’s solubility and interactions with other molecules. These interactions can lead to various biological effects, including potential antibacterial and antifungal properties .
Comparison with Similar Compounds
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: This compound has a similar structure but may differ in its reactivity and applications.
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: This compound is synthesized through a different route and has distinct properties and applications.
Properties
IUPAC Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAKYHCGYGLHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384024 | |
Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-75-7 | |
Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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